(6-Methoxyquinolin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(6-methoxyquinolin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11;;/h2-6H,7,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELIUKWLWELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxyquinolin-2-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Functional Group Introduction: The methoxy group is introduced at the 6th position of the quinoline ring.
Amination: The quinoline derivative undergoes a reaction with a suitable amine source to introduce the methanamine group at the 2nd position.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Methoxyquinolin-2-yl)methanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry
Synthesis of Fluorescent Sensors
This compound serves as a precursor in the development of fluorescent sensors for detecting zinc and chlorine ions. These sensors exploit the fluorescence properties of quinoline derivatives, allowing for sensitive detection methods in environmental monitoring and biological assays.
Tubulin Polymerization Inhibitors
(6-Methoxyquinolin-2-yl)methanamine dihydrochloride is involved in synthesizing 5-amino-2-aroylquinolines, which exhibit potent inhibition of tubulin polymerization. This activity is crucial in cancer research, where disrupting microtubule dynamics can inhibit tumor growth.
Biology
DNA Gyrase and Topoisomerase Inhibitors
Derivatives such as 3-fluoro-6-methoxyquinoline derived from this compound have been identified as inhibitors of bacterial DNA gyrase and topoisomerase. These enzymes are vital for DNA replication and transcription, making them significant targets for antibacterial drug development.
Medicine
Antiviral Agents
Research indicates potential antiviral applications for this compound, particularly against viral infections where it may interfere with viral replication mechanisms.
Case Studies and Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Fluorescent Sensors | Developed sensors showed high sensitivity to zinc ions with low detection limits. | |
| Tubulin Inhibition | Compounds demonstrated significant cytotoxicity against cancer cell lines by disrupting microtubule formation. | |
| Antiviral Activity | Preliminary studies indicated efficacy against specific viral strains with minimal cytotoxic effects on host cells. |
Mechanism of Action
The mechanism of action of (6-Methoxyquinolin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit DNA gyrase and topoisomerase interfere with the DNA replication process in bacteria, leading to antibacterial effects . The compound’s ability to inhibit tubulin polymerization disrupts microtubule formation, which is crucial for cell division and has implications in cancer treatment .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
(6-Chloropyridin-2-yl)methanamine Dihydrochloride
- Core Structure: Pyridine ring (simpler aromatic system) vs. quinoline (fused benzene-pyridine ring).
- Substituent : Chlorine (electron-withdrawing) at the 6-position vs. methoxy (electron-donating).
- Molecular Weight: Lower molecular weight (C₆H₇Cl₂N₂ = 199.05 g/mol) compared to the quinoline analog (estimated ~260–280 g/mol).
- The pyridine core lacks the extended π-system of quinoline, which may reduce aromatic stacking interactions in biological systems .
1-(6-Bromoquinolin-2-yl)methanamine Dihydrochloride
- Substituent : Bromine (heavier halogen) vs. methoxy.
- Molecular Weight : Higher due to bromine’s atomic mass (e.g., C₁₀H₁₁BrCl₂N₂ ≈ 332.0 g/mol).
- Impact : Bromine’s bulkiness may sterically hinder interactions, while its polarizability could enhance hydrophobic binding in certain targets .
Analogs with Alternative Heterocycles
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride
- Core Structure: Benzodioxin (oxygen-containing fused ring) vs. quinoline.
- Substituent : Chlorine at the 6-position.
- The dihydrochloride salt improves solubility but may alter pharmacokinetics .
2-(6-Methoxy-5-Methylpyridin-3-yl)ethanamine Dihydrochloride
- Core Structure : Pyridine with methoxy and methyl groups.
- Substituents : Methoxy at 6-position and methyl at 5-position.
- Impact : Methyl enhances lipophilicity, possibly improving membrane permeability. The ethanamine chain (vs. methanamine) adds flexibility, which could influence binding kinetics .
Physicochemical and Pharmacological Comparisons
| Compound | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (6-Methoxyquinolin-2-yl)methanamine diHCl | Quinoline | 6-OCH₃ | ~260–280* | Enhanced π-π interactions, moderate solubility |
| (6-Chloropyridin-2-yl)methanamine diHCl | Pyridine | 6-Cl | 199.05 | Lower solubility, reduced aromatic stacking |
| 1-(6-Bromoquinolin-2-yl)methanamine diHCl | Quinoline | 6-Br | ~332.0 | Increased hydrophobicity, steric hindrance |
| Benzodioxin analog diHCl | Benzodioxin | 6-Cl | ~224.0 | Oxygen-mediated H-bonding, reduced aromaticity |
*Estimated based on quinoline derivatives in .
Electronic and Steric Effects
- Methoxy Group: Electron-donating nature increases electron density on the quinoline ring, enhancing hydrogen-bond acceptor capacity. This contrasts with chloro or bromo substituents, which withdraw electrons and may reduce basicity .
- Steric Effects : Bulky substituents (e.g., bromine) in the 6-position may hinder interactions with flat binding pockets, whereas methoxy’s smaller size allows better accommodation .
Biological Activity
Overview
(6-Methoxyquinolin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O, classified as a derivative of quinoline. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound involves several key steps:
- Starting Material : 6-methoxyquinoline serves as the precursor.
- Functional Group Introduction : The methoxy group is introduced at the 6th position of the quinoline ring.
- Amination : A suitable amine source reacts with the quinoline derivative to introduce the methanamine group at the 2nd position.
- Salt Formation : The final product is converted into its dihydrochloride salt form using hydrochloric acid.
Antimicrobial Properties
Research indicates that derivatives of (6-Methoxyquinolin-2-yl)methanamine exhibit significant antimicrobial activity. For instance, compounds within this class have demonstrated effectiveness against various bacterial strains by inhibiting DNA gyrase and topoisomerase, which are critical for bacterial DNA replication .
Anticancer Activity
In studies evaluating cytotoxic effects against human cancer cell lines, certain derivatives showed low to moderate toxicity while effectively inhibiting P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. Compounds 5a and 5b were noted for their potent P-gp inhibitory activity, outperforming traditional inhibitors like verapamil .
The mechanism of action primarily involves interaction with molecular targets such as enzymes and receptors. For example, compounds derived from (6-Methoxyquinolin-2-yl)methanamine interfere with DNA replication processes in bacteria, leading to antibacterial effects. Additionally, they can induce degradation of specific proteins involved in cancer progression, such as Her2 .
Study on Antimalarial Activity
A study highlighted the potential of aminoquinolines, including derivatives of (6-Methoxyquinolin-2-yl)methanamine, as novel antimalarial agents. These compounds were found to inhibit Plasmodium proteasome activity, suggesting their effectiveness across multiple life cycle stages of malaria parasites .
Inhibitory Effects on Tubulin Polymerization
Research has identified that certain derivatives act as potent inhibitors of tubulin polymerization. This property is crucial for developing new anticancer therapies targeting microtubule dynamics in cancer cells.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Activity Type | Mechanism/Target |
|---|---|---|
| (6-Methoxyquinolin-2-yl)methanamine | Antimicrobial | DNA gyrase inhibition |
| 3-Fluoro-6-methoxyquinoline | Anticancer | Topoisomerase inhibition |
| 5-Hydroxyisoquinoline | Cytotoxic | Microtubule dynamics |
| Aminoquinolines | Antimalarial | Proteasome inhibition |
Q & A
Q. What are the optimal synthetic routes for (6-Methoxyquinolin-2-yl)methanamine dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically begins with quinoline derivatives, such as 6-methoxyquinoline (CAS 5263-87-6) , as a precursor. Key steps include:
- Bromination/Functionalization : Introducing an amine group at the 2-position via nucleophilic substitution or reductive amination.
- Salt Formation : Reacting the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .
Q. Critical Parameters :
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Spectroscopy :
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and confirm dihydrochloride salt formation .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of quinoline-based analogs, and how can they be resolved?
Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from:
- Assay Conditions : Variations in pH, serum proteins, or cell lines .
- Solubility Differences : Dihydrochloride salts improve aqueous solubility but may reduce membrane permeability .
Q. Resolution Strategies :
- Standardized Protocols : Use identical cell lines (e.g., HEK293) and buffer systems across studies.
- SAR Studies : Compare analogs (e.g., bromo vs. methoxy substituents) to isolate electronic effects .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer :
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K to minimize thermal motion .
- Refinement in SHELXL : Assign partial occupancy to tautomers and validate via residual density maps .
- Comparative Analysis : Overlay structures with analogs (e.g., 6-bromoquinoline derivatives) to identify steric/electronic influences .
Q. What computational tools are effective for predicting binding modes with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein interactions .
- QSAR Models : Train on datasets of quinoline derivatives to predict bioactivity cliffs .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Methodological Answer :
- PPE : Nitrile gloves, lab coat, and fume hood use (due to irritant properties) .
- Storage : –20°C in airtight, light-resistant containers to prevent hydrolysis .
- Waste Disposal : Neutralize with 1 M NaOH before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
